N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 1704569-52-7
VCID: VC7414263
InChI: InChI=1S/C16H18N2O4S/c1-22-13-6-3-2-5-11(13)9-17-15(20)16(21)18-10-12(19)14-7-4-8-23-14/h2-8,12,19H,9-10H2,1H3,(H,17,20)(H,18,21)
SMILES: COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)O
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.39

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

CAS No.: 1704569-52-7

Cat. No.: VC7414263

Molecular Formula: C16H18N2O4S

Molecular Weight: 334.39

* For research use only. Not for human or veterinary use.

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide - 1704569-52-7

Specification

CAS No. 1704569-52-7
Molecular Formula C16H18N2O4S
Molecular Weight 334.39
IUPAC Name N'-(2-hydroxy-2-thiophen-2-ylethyl)-N-[(2-methoxyphenyl)methyl]oxamide
Standard InChI InChI=1S/C16H18N2O4S/c1-22-13-6-3-2-5-11(13)9-17-15(20)16(21)18-10-12(19)14-7-4-8-23-14/h2-8,12,19H,9-10H2,1H3,(H,17,20)(H,18,21)
Standard InChI Key FFKMYRMISRHLJY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)O

Introduction

N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound belonging to the class of oxalamides. It features a unique structural combination of a thiophene ring and an oxalamide moiety, which contributes to its diverse chemical and biological properties. This compound is of significant interest in both organic chemistry and medicinal research due to its potential applications in drug discovery and materials science.

Synthesis of N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

The synthesis of this compound typically involves multiple steps, often requiring specific solvents and controlled reaction conditions to optimize yields and prevent side reactions. Common solvents used include dimethylformamide (DMF) or toluene, and temperature control is crucial for successful synthesis.

Synthetic Route

  • Preparation of Intermediates: The synthesis begins with the preparation of necessary intermediates, such as thiophene derivatives and oxalamide precursors.

  • Formation of Oxalamide Linkage: The intermediates are then reacted to form the oxalamide linkage, which is a critical step in constructing the compound's core structure.

  • Introduction of Thiophene and Methoxybenzyl Groups: The thiophene ring and the methoxybenzyl group are introduced through subsequent reactions, often involving coupling reactions under controlled conditions.

Biological Activities and Applications

Oxalamides, including N1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide, are known for their diverse biological activities. The presence of both aromatic and heterocyclic elements in their structure allows them to participate in various chemical reactions, making them versatile compounds in organic synthesis and medicinal chemistry.

Potential Applications

  • Drug Discovery: The unique structural features of this compound make it a candidate for drug discovery, particularly in targeting specific biological pathways.

  • Materials Science: Its chemical properties also suggest potential applications in materials science, where complex organic compounds are used to develop new materials with specific properties.

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